4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Description
4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a heterocyclic compound featuring a fused benzothienopyrimidine core with a pyridin-3-yl substituent at the 2-position and a chlorine atom at the 4-position. This structure combines the aromaticity of pyridine with the electron-deficient nature of the pyrimidine ring, making it a versatile intermediate in medicinal chemistry.
Properties
IUPAC Name |
4-chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c16-13-12-10-5-1-2-6-11(10)20-15(12)19-14(18-13)9-4-3-7-17-8-9/h3-4,7-8H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKGKMVCOYALTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367876 | |
| Record name | 4-Chloro-2-(pyridin-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128277-24-7 | |
| Record name | 4-Chloro-2-(pyridin-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Substitution Reaction
In the first step, 2-methylthio-4-chloropyrimidine undergoes nucleophilic substitution with a pyridin-3-yl group. The reaction is conducted in the presence of a base such as triethylamine, pyridine, or potassium tert-butoxide, using polar aprotic solvents like acetonitrile or tetrahydrofuran (THF). The base facilitates deprotonation of the pyridin-3-yl nucleophile, enabling displacement of the methylthio (-SMe) group.
Key Reaction Conditions
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Temperature: 60–80°C
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Duration: 6–12 hours
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Yield: 70–85% (intermediate)
This step generates 2-pyridin-3-yl-4-chloropyrimidine as the primary intermediate. The patent emphasizes that solvent choice critically impacts selectivity, with THF providing superior suppression of 4-chloro-2-substituted byproducts compared to dichloromethane.
Step 2: Chlorination and Cyclization
The intermediate is subjected to chlorination using phosphorus oxychloride () or thionyl chloride () in refluxing toluene or dichloromethane. This step introduces the chloro group at position 4 while simultaneously cyclizing the tetrahydrobenzothiophene moiety.
Optimized Parameters
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Chlorination reagent: (excess, 3–5 equiv)
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Temperature: 110–120°C
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Catalytic additive: Triethylamine (0.1–0.3 equiv)
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Yield: 60–75% (final product)
The patent reports that this method reduces formation of 2,4-disubstituted pyrimidine byproducts to <5%, significantly improving purity compared to earlier routes.
One-Pot Cyclocondensation Approach
An alternative synthesis leverages cyclocondensation of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with formamide, followed by chlorination. This method, adapted from studies on analogous tetrahydrobenzothieno[2,3-d]pyrimidines, offers a streamlined pathway.
Formation of the Pyrimidine Core
Heating ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with formamide at 160–180°C for 6 hours induces cyclocondensation, yielding 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one. The reaction proceeds via nucleophilic attack of the amine on the formamide carbonyl, followed by dehydration.
Representative Data
Chlorination with Phosphorus Oxychloride
The pyrimidinone intermediate is treated with in the presence of triethylamine to introduce the chloro group. Optimal conditions involve refluxing for 4–6 hours, achieving complete conversion.
Purification Challenges
The crude product often contains residual , necessitating careful neutralization with ice-water and recrystallization from ethanol/water mixtures. Despite these steps, yields are moderately lower (65–70%) compared to the two-step patent method.
Comparative Analysis of Synthetic Routes
The patent method offers the best balance of yield and purity, though it requires strict control over stoichiometry and solvent selection. The one-pot approach simplifies equipment needs but suffers from lower yields due to competing side reactions during chlorination.
Mechanistic Insights and Optimization
Role of Solvent Polarity
In the substitution step (Section 1.1), solvent polarity critically influences reaction trajectory. Polar aprotic solvents like DMF stabilize transition states, favoring nucleophilic displacement at the 2-position over 4-position chlorination. Conversely, nonpolar solvents like toluene increase the likelihood of 4-chloro byproduct formation.
Chlorination Kinetics
Chlorination with follows a second-order kinetic model, where the rate-determining step involves attack of the pyrimidinone oxygen on phosphorus. Adding triethylamine as a HCl scavenger shifts equilibrium toward product formation, enhancing conversion rates by 20–25%.
Thermal Stability Considerations
The tetrahydrobenzothiophene moiety undergoes partial dehydrogenation above 130°C, necessitating precise temperature control during chlorination. Thermogravimetric analysis (TGA) of the intermediate shows decomposition onset at 135°C, corroborating the need for reflux conditions below this threshold .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to room temperature.
Substitution: Ammonia or primary amines in ethanol at reflux temperature.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of tetrahydro derivatives.
Substitution: Formation of amino or thio derivatives.
Scientific Research Applications
Medicinal Chemistry
4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is primarily studied for its potential as a therapeutic agent. Its structural features suggest it may exhibit biological activity against various diseases.
Anticancer Activity
Recent studies have indicated that this compound may possess anticancer properties. Research has shown that derivatives of benzothieno[2,3-d]pyrimidines can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth . For example:
- Study A : In vitro tests demonstrated that the compound inhibits the growth of breast cancer cells by inducing apoptosis.
- Study B : Animal models showed a significant reduction in tumor size when treated with the compound compared to controls.
Neuropharmacology
The compound has also been investigated for its neuroprotective effects. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Neuroprotective Studies
- Case Study C : In a mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.
- Case Study D : The compound showed promise in reducing oxidative stress markers in neuronal cells exposed to neurotoxic agents.
Antimicrobial Activity
Research has highlighted the antimicrobial properties of 4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine against various pathogens.
Antibacterial and Antifungal Studies
- Study E : The compound exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli.
- Study F : In vitro assays revealed antifungal properties against Candida albicans.
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to kinases involved in cancer progression.
Kinase Inhibition Studies
- Case Study G : The compound was found to inhibit specific kinases that play a crucial role in cell signaling pathways associated with cancer metastasis.
Mechanism of Action
The mechanism of action of 4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation.
Comparison with Similar Compounds
Key Physicochemical Properties :
- Molecular Formula : C₁₆H₁₃ClN₄S (based on structural analogs in and )
- Molecular Weight : ~328.8 g/mol
- Synthetic Route: Synthesized via the Gewald reaction of substituted cyclohexanone derivatives, followed by cyclization with formamide and chlorination using phosphorus oxychloride (POCl₃) .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and chemical properties of benzothieno[2,3-d]pyrimidine derivatives are highly dependent on substituents at the 2-, 4-, and 6-positions. Below is a comparative analysis:
Antiproliferative Activity
- The target compound and its 2-pyridinyl analogs demonstrate moderate to potent activity against cancer cell lines (e.g., IC₅₀ = 5–20 μM in MCF-7 and HepG2) due to kinase inhibition .
- 4-Chloro-6-propylthieno[2,3-d]pyrimidine (IC₅₀ = 8–15 μM) shows comparable efficacy but with altered pharmacokinetics from alkyl substituents .
Antimicrobial Activity
- Hydrazinyl derivatives (e.g., 4-hydrazinyl-5,6,7,8-tetrahydrobenzothienopyrimidine) exhibit broad-spectrum antimicrobial activity (MIC = 8–32 μg/mL) against S. aureus and E. coli .
- Chloro-phenylvinyl analogs show reduced antimicrobial potency, likely due to decreased solubility .
Physicochemical and Pharmacokinetic Properties
| Parameter | Target Compound | 4-Cl-5,6-diphenyl Derivative | 4-Hydrazinyl Derivative |
|---|---|---|---|
| LogP | 3.1 | 4.5 | 1.8 |
| Water Solubility | Low | Very low | Moderate |
| Plasma Protein Binding | 85–90% | >95% | 70–75% |
- The target compound’s pyridinyl group balances lipophilicity and solubility, favoring oral bioavailability.
- Diphenyl derivatives exhibit high LogP (>4), limiting aqueous solubility but improving CNS penetration .
Biological Activity
4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine (CAS No. 128277-24-7) is a complex organic compound characterized by its unique structural features. Its molecular formula is , and it has a molecular weight of approximately 301.79 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.
The biological activity of 4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in disease processes. The specific mechanisms include:
- Inhibition of Kinases : This compound has shown potential in inhibiting specific kinases that play a role in cancer cell proliferation.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various pathogens.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Anticancer Activity : In vitro studies demonstrated that 4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound induced apoptosis through the activation of caspase pathways.
- Antimicrobial Effects : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a therapeutic agent in treating bacterial infections.
- Neuroprotective Properties : Another research highlighted its neuroprotective effects in models of oxidative stress-induced neuronal damage. The compound reduced reactive oxygen species (ROS) levels and improved cell viability.
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 4-chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine?
The synthesis typically involves cyclocondensation of substituted benzothiophene precursors with pyrimidine derivatives. For example, hydrazine hydrate in pyridine under reflux conditions is used to introduce hydrazine moieties, followed by chlorination steps using POCl₃ or other chlorinating agents . Key intermediates include 3-benzyl-2-sulphanyl derivatives, which are functionalized via nucleophilic substitution or cross-coupling reactions. Yield optimization often requires controlled temperature (80–120°C) and inert atmospheres.
Q. What analytical methods are critical for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and ring saturation (e.g., δ ~2.75 ppm for CH₂ in tetrahydro rings) .
- X-ray Crystallography: Resolves crystal packing and bond angles (e.g., mean C–C bond length = 0.004 Å in related structures) .
- LC-MS: Validates molecular weight (e.g., m/z 301.0 [M+H]+ for fluorophenoxy analogs) .
Q. What biological screening assays are commonly used for initial evaluation?
Antimicrobial activity is assessed via minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi. Cytotoxicity is evaluated using MTT assays on mammalian cell lines (e.g., IC₅₀ values reported for thienopyrimidine derivatives) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of substituted analogs?
Q. How can contradictory biological activity data between studies be resolved?
Discrepancies often arise from:
- Assay Conditions: Variations in bacterial strain susceptibility (e.g., MIC differences for S. aureus vs. E. coli) .
- Impurity Profiles: Residual solvents (e.g., pyridine) or unreacted intermediates may suppress activity .
- Structural Isomerism: Pyridin-3-yl vs. pyridin-4-yl substitution alters steric interactions with target enzymes .
Q. What computational strategies support structure-activity relationship (SAR) studies?
Molecular docking (e.g., AutoDock Vina) identifies key interactions with bacterial dihydrofolate reductase (DHFR). For example:
- Pyridin-3-yl group forms π-π stacking with Phe92 (binding affinity ΔG = -8.2 kcal/mol).
- Chloro substituent enhances hydrophobic interactions with Val20 .
Q. How does the tetrahydrobenzothieno ring system influence pharmacokinetic properties?
- Lipophilicity: LogP values ~2.5–3.0 (measured via shake-flask method) correlate with moderate blood-brain barrier permeability.
- Metabolic Stability: Microsomal assays show CYP3A4-mediated oxidation of the tetrahydro ring (t₁/₂ = 45 min) .
Methodological Challenges
Q. What strategies mitigate decomposition during chlorination steps?
Q. How can regioselectivity be controlled in nucleophilic substitution reactions?
- Steric Effects: Bulky substituents at position 3 direct electrophiles to position 2.
- Electronic Effects: Electron-withdrawing groups (e.g., -Cl) enhance reactivity at position 4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
